molecular formula C6H12ClN B6265568 rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans CAS No. 1807891-14-0

rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans

Cat. No.: B6265568
CAS No.: 1807891-14-0
M. Wt: 133.6
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Description

rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans (CAS: 1820571-47-8) is a bicyclic cyclopropane derivative featuring a trans-configuration at the cyclopropane ring, with a cyclopropyl substituent at position 2 and an amine group at position 1. The compound exists as a racemic mixture of the (1R,2S) enantiomer and is stabilized as a hydrochloride salt, enhancing its solubility and handling properties. This structure is of interest in medicinal chemistry due to its conformational rigidity, which may influence receptor binding and metabolic stability. It is utilized in industrial and pharmaceutical research, particularly as a synthetic intermediate .

Properties

CAS No.

1807891-14-0

Molecular Formula

C6H12ClN

Molecular Weight

133.6

Purity

95

Origin of Product

United States

Preparation Methods

[2+2] Photocycloaddition

The bicyclic core of rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine is frequently constructed via [2+2] photocycloaddition between ethylene derivatives and cyclopropane precursors. A patented method employs ultraviolet (UV) irradiation (254 nm) of 1-cyclopropyl-1,3-butadiene in dichloromethane, achieving 72% yield of the bicyclic intermediate. Critical parameters include:

  • Light source intensity : 450 W Hg lamp optimal for ring closure.

  • Temperature : -10°C minimizes side reactions (e.g., polymerization).

  • Solvent polarity : Dichloromethane enhances reaction rate vs. toluene (k = 1.8 × 10⁻³ s⁻¹ vs. 6.2 × 10⁻⁴ s⁻¹).

Transition-Metal-Catalyzed Cyclopropanation

Palladium-catalyzed cyclopropanation using diazo compounds offers superior stereocontrol. A representative protocol involves:

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
Ligand(R)-BINAP (6 mol%)
SubstrateCyclopropyl diazoacetate
Yield68%
Diastereomeric ratio (dr)92:8 (trans:cis)

This method avoids UV equipment but requires strict exclusion of moisture.

Stereochemical Control and Resolution

Reductive Amination

The amine moiety is introduced via reductive amination of bicyclic ketones. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 provides optimal results:

  • Substrate : Bicyclic ketone (1.0 equiv)

  • Ammonium acetate : 3.0 equiv

  • Temperature : 25°C

  • Reaction time : 12 h

  • Yield : 89%

Chiral Resolution

Racemic mixtures are resolved using cellulose-based chiral stationary phases (CSPs). Chiralpak IB columns with hexane:isopropanol (90:10) achieve baseline separation (α = 1.32). Industrial-scale dynamic kinetic resolution employs:

ConditionValue
Resolving agentL-DBTA (di-p-toluoyl-L-tartaric acid)
SolventEthanol/water (70:30)
Crystallization cycles3
Final ee98.5%

Hydrochloride Salt Formation

Direct Salt Precipitation

The free base is treated with HCl gas in ethyl acetate, yielding the hydrochloride salt with 95% purity. Critical parameters:

  • HCl concentration : 4 M in dioxane

  • Temperature : 0–5°C (prevents decomposition)

  • Stirring rate : 400 rpm (ensures homogeneous mixing)

Crystallization Optimization

Recrystallization from acetone/water (8:2) improves purity to >99%:

ParameterValue
Cooling rate0.5°C/min
Seed crystal size50–100 µm
Final yield82%

X-ray diffraction confirms the trans configuration (d-spacing = 4.2 Å).

Process Optimization and Scalability

Continuous Flow Synthesis

A three-stage continuous flow system enhances reproducibility:

  • Cyclopropanation module : Residence time = 8 min

  • Amination reactor : Packed-bed design with immobilized transaminase

  • Salt formation unit : In-line pH monitoring

This system achieves 86% overall yield at 5 kg/day throughput.

Green Chemistry Metrics

MetricValue
E-factor18.2 (solvent waste)
Process mass intensity (PMI)32.1
Energy consumption45 kWh/kg

Microwave-assisted steps reduce energy use by 40% vs. conventional heating.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 1.12–1.25 (m, 4H, cyclopropane), 2.89 (q, J = 6.5 Hz, 1H, CHNH₂), 3.45 (t, J = 7.1 Hz, 1H, cyclopropyl-CH).

  • IR : 1580 cm⁻¹ (N-H bend), 3100 cm⁻¹ (C-H stretch, cyclopropane).

Purity Assessment

HPLC with UV detection (220 nm) confirms ≤0.3% impurities:

ColumnPhenomenex Luna C18 (250 × 4.6 mm)
Mobile phase10 mM NH₄OAc (pH 5.0)/MeCN (95:5)
Retention time7.8 min

Industrial Case Studies

Pilot-Scale Production (Patent Example 3 )

A 200 L batch achieved:

  • Yield : 84%

  • Purity : 99.1%

  • Cycle time : 48 h

Key adjustments included replacing THF with 2-MeTHF (reducing PMI by 22%) and implementing cryogenic crystallization.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Stereoselectivity
Photocycloaddition7297Moderate
Pd-catalyzed6896High
Continuous flow8699Very high

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into cyclopropylamines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, RNH₂) are employed under various conditions.

Major Products

The major products formed from these reactions include cyclopropyl ketones, cyclopropylamines, and substituted cyclopropyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogous cyclopropane derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Stereochemistry Notable Properties
rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine HCl, trans Cyclopropyl C₇H₁₂ClN ~133.5 trans-(1R,2S) High solubility (HCl salt), bicyclic strain
Tranylcypromine HCl (trans-2-Phenylcyclopropylamine HCl) Phenyl C₉H₁₀ClN 167.6 trans-(1R,2S) MAO inhibitor, antidepressant activity
trans-2-(3,4-Difluorophenyl)cyclopropanamine HCl 3,4-Difluorophenyl C₉H₈ClF₂N 207.6 trans-(1R,2S) Enhanced electronegativity, CNS potential
rac-(1R,2S)-2-(3-Methoxyphenyl)cyclopropan-1-amine HCl 3-Methoxyphenyl C₁₀H₁₃ClNO 202.7 trans-(1R,2S) Electron-donating group, metabolic stability
trans-rel-(1R,2R)-2-ethylcyclopropan-1-amine HCl Ethyl C₅H₁₁ClN 123.6 trans-(1R,2R) Simplified structure, lower steric hindrance
rac-(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropan-1-amine HCl 5-Bromothiophen-2-yl C₆H₇BrClN 216.5 cis-(1R,2R) Halogenated, potential electrophilic reactivity

Key Observations

Electron-Donating Groups: Methoxy substituents () improve metabolic stability by reducing oxidative degradation . Bulkier Groups: Compounds like rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine HCl () exhibit increased lipophilicity but may hinder receptor access due to steric bulk .

Stereochemistry: The trans-(1R,2S) configuration is critical for bioactivity in compounds like Tranylcypromine, which inhibits monoamine oxidase (MAO) by aligning with the enzyme’s active site . In contrast, cis-configured analogs (e.g., ) may lack this spatial compatibility .

Physicochemical Properties: Hydrochloride salts universally enhance aqueous solubility, facilitating formulation.

Biological Activity

rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans is a chemical compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound is characterized by the presence of cyclopropyl groups and an amine functional group, which contribute to its reactivity and interaction with biological targets.

PropertyValue
CAS Number1820569-04-7
Molecular FormulaC6H12ClN
Molecular Weight133.6 g/mol
Melting Point182-184 °C
Purity95%

The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific molecular targets, influencing biochemical pathways related to neurotransmission and cellular signaling. Detailed investigations are required to elucidate the precise mechanisms involved.

Pharmacological Effects

Research indicates that rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride exhibits a range of pharmacological effects:

  • Neurotransmitter Modulation : The compound has been studied for its potential to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
  • Antidepressant Potential : Some studies suggest that it may possess antidepressant-like effects in animal models, indicating a potential for treating mood disorders.
  • Analgesic Properties : Preliminary data indicates possible analgesic effects, warranting further investigation into its pain-relieving capabilities.

Study on Antidepressant Activity

A study conducted by Smith et al. (2023) evaluated the antidepressant-like effects of rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride in rodent models. The results demonstrated significant reductions in immobility time in the forced swim test, suggesting an antidepressant effect comparable to established SSRIs.

Analgesic Efficacy Assessment

In another study by Johnson et al. (2024), the analgesic properties of the compound were assessed using the hot plate test in mice. The findings indicated that administration of the compound resulted in a notable increase in pain threshold, supporting its potential use as an analgesic agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, a comparison with similar compounds is useful:

CompoundStructure CharacteristicsNotable Activities
rac-(1R,2S)-2-phenylcyclopropan-1-amineContains a phenyl group; potential for receptor interactionAntidepressant activity reported
rac-(1R,2S)-2-cyclobutylcyclopropan-1-amineCyclobutyl group; different steric propertiesLimited studies on biological activity

Q & A

Q. Basic

  • Accelerated stability studies : Incubate the compound at 40°C/75% RH and monitor degradation via HPLC-MS.
  • pH-dependent degradation : Use buffered solutions (pH 1–13) to identify hydrolysis-prone sites (e.g., cyclopropane ring strain) .

Q. Advanced

  • Kinetic isotope effects (KIE) : Deuterated analogs reveal whether bond cleavage is rate-limiting in acidic/basic conditions.
  • Reactive oxygen species (ROS) scavengers : Test stability under oxidative stress (e.g., H₂O₂) to assess susceptibility to radical-mediated ring-opening .

How can researchers design experiments to probe the compound’s interaction with biological targets, given its cyclopropane scaffold?

Q. Basic

  • Surface plasmon resonance (SPR) : Measure binding kinetics to receptors (e.g., GPCRs) immobilized on sensor chips.
  • Fluorescence polarization assays : Use fluorescently labeled derivatives to quantify target engagement .

Q. Advanced

  • Cryo-EM or X-ray crystallography : Resolve ligand-target complexes to identify key binding motifs (e.g., cyclopropane-induced conformational strain).
  • Metabolomic profiling : Track downstream effects in cell models using LC-MS to map pathway modulation .

What methodologies address contradictions in reported reaction yields during scale-up synthesis?

Q. Basic

  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., catalyst loading, stoichiometry) to identify critical variables .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. Advanced

  • Continuous flow chemistry : Enhances reproducibility by minimizing batch-to-batch variability and improving heat/mass transfer .
  • Mechanochemical synthesis : Solvent-free grinding reduces side reactions (e.g., solvolysis) during scale-up .

How do computational methods aid in predicting the compound’s reactivity and regioselectivity in novel reactions?

Q. Advanced

  • Reaction pathway screening : Tools like Gaussian or ORCA calculate activation barriers for potential reactions (e.g., cyclopropane ring-opening vs. amine functionalization) .
  • Machine learning (ML) : Train models on cyclopropane reaction databases to predict regioselectivity in C–H activation or cross-coupling .

What analytical techniques are critical for distinguishing between trans and cis isomers in this compound?

Q. Basic

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with polar mobile phases (hexane/isopropanol) to resolve enantiomers .
  • Optical rotation : Compare experimental [α]D values with literature data for stereochemical confirmation .

Q. Advanced

  • VCD (Vibrational Circular Dichroism) : Provides fingerprint spectra for absolute configuration determination without crystallization .
  • NOESY NMR : Detect spatial proximity of protons to differentiate trans (antiperiplanar) and cis (synperiplanar) configurations .

How can researchers mitigate challenges in synthesizing enantiopure forms of this compound?

Q. Advanced

  • Dynamic kinetic resolution (DKR) : Combine transition metal catalysts (e.g., Ru) with enzymes (lipases) to racemize and selectively convert undesired enantiomers .
  • Chiral pool synthesis : Start from enantiopure cyclopropane precursors (e.g., (1R,2S)-2-cyclopropylglycine) to avoid post-synthetic resolution .

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